

MRT-83 dosage and administration guidelines

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Compound of Interest		
Compound Name:	MRT-83	
Cat. No.:	B15543520	Get Quote

Application Notes and Protocols: MRT-83

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Introduction

MRT-83, with the full chemical name N-(2-methyl-5-(3-(3,4,5-

trimethoxybenzoyl)guanidino)phenyl)biphenyl-4-carboxamide, is a potent and selective small molecule antagonist of the Smoothened (SMO) receptor.[1][2][3] As a key component of the Hedgehog (Hh) signaling pathway, SMO is a critical regulator of embryonic development and cellular proliferation. Aberrant activation of the Hh pathway has been implicated in the pathogenesis of various cancers. MRT-83 blocks Hh signaling by directly interacting with SMO, thereby inhibiting the downstream activation of GLI transcription factors.[4][5] These application notes provide detailed protocols for the in vitro and in vivo use of MRT-83 for research purposes.

Quantitative Data Summary

The following tables summarize the in vitro potency of **MRT-83** in various assays as reported in preclinical studies.

Table 1: In Vitro Inhibition of Hedgehog Signaling by MRT-83



Assay Type	Cell Line/System	Agonist	IC50	Reference
GCP Proliferation	Rat Cerebellar Granule Precursor Cells	ShhN	~3 nM	[6]
GCP Proliferation	Rat Cerebellar Granule Precursor Cells	SAG	~6 nM	[6]
Gli-dependent Luciferase Activity	Shh-light2 Cells	ShhN	15 nM	[7]

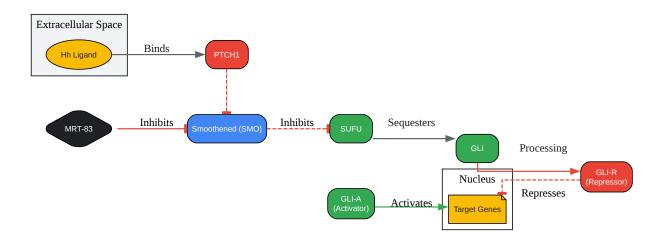
Table 2: MRT-83 Binding Affinity for Smoothened Receptor

Assay Type	Target	IC50	Reference
BODIPY-cyclopamine Displacement	Human SMO (HEK- hSmo cells)	4.6 nM	[6][8]
BODIPY-cyclopamine Displacement	Mouse SMO	14 nM	[6]

Signaling Pathway and Experimental Workflow Diagrams

Hedgehog Signaling Pathway Inhibition by MRT-83



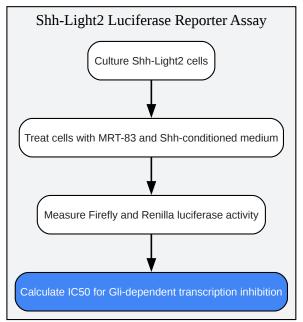


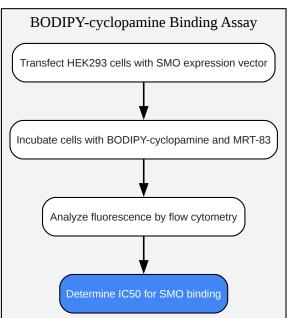
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Caption: Inhibition of the Hedgehog signaling pathway by MRT-83.

Experimental Workflow for In Vitro Characterization of MRT-83







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Caption: Workflow for in vitro characterization of MRT-83.

Experimental Protocols In Vitro Hedgehog Pathway Inhibition Assay (Shh-Light2 Luciferase Reporter Assay)

This protocol is adapted from established methods for measuring Gli-dependent luciferase activity.[1][9]

Materials:

- Shh-Light2 cells (e.g., from ATCC)
- DMEM (high glucose)
- Bovine Calf Serum (BCS)



- Penicillin-Streptomycin (Pen/Strep)
- MRT-83 (dissolved in DMSO)
- Shh-conditioned medium or a Smoothened agonist (e.g., SAG)
- Dual-Luciferase® Reporter Assay System (e.g., Promega)
- 96-well white, clear-bottom tissue culture plates
- Luminometer

Procedure:

- Cell Culture: Culture Shh-Light2 cells in DMEM supplemented with 10% BCS and 1% Pen/Strep. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
- Cell Seeding: Seed Shh-Light2 cells into 96-well plates at a density that will result in a confluent monolayer after 24-48 hours.
- Compound Preparation: Prepare serial dilutions of MRT-83 in assay medium (DMEM with 0.5% BCS). The final DMSO concentration should be kept below 0.5%.
- Treatment: Once cells are confluent, replace the growth medium with the assay medium containing the desired concentrations of MRT-83. Include appropriate vehicle controls (DMSO) and positive controls (Shh-conditioned medium or SAG alone).
- Stimulation: Add Shh-conditioned medium or SAG to the appropriate wells to stimulate the Hedgehog pathway.
- Incubation: Incubate the plates for 30-48 hours at 37°C.
- Luciferase Assay: Lyse the cells and measure Firefly and Renilla luciferase activities using a dual-luciferase assay system according to the manufacturer's instructions.
- Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. Plot the normalized luciferase



activity against the concentration of **MRT-83** and determine the IC50 value using non-linear regression analysis.

In Vitro Smoothened Binding Assay (BODIPY-cyclopamine Displacement)

This protocol is based on competitive binding assays using a fluorescently labeled cyclopamine derivative.[2][10][11]

Materials:

- HEK293 cells
- Mammalian expression vector for human or mouse Smoothened
- Transfection reagent
- DMEM
- Fetal Bovine Serum (FBS)
- BODIPY-cyclopamine
- MRT-83 (dissolved in DMSO)
- Phosphate-Buffered Saline (PBS)
- Flow cytometer

Procedure:

- Transfection: Transiently transfect HEK293 cells with a Smoothened expression vector using a suitable transfection reagent.
- Cell Plating: 24 hours post-transfection, seed the cells into appropriate culture vessels (e.g., 24-well plates).



- Compound Preparation: Prepare serial dilutions of MRT-83 in assay buffer (e.g., phenol redfree DMEM with 0.5% FBS).
- Binding Reaction: Harvest the transfected cells and resuspend them in assay buffer. Incubate the cells with a fixed concentration of BODIPY-cyclopamine (e.g., 5 nM) and varying concentrations of **MRT-83** for 2 hours at 37°C. Include controls for non-specific binding (e.g., a high concentration of an unlabeled SMO antagonist like cyclopamine).
- Washing: After incubation, wash the cells with cold PBS to remove unbound fluorescent ligand.
- Flow Cytometry: Analyze the cell-associated fluorescence using a flow cytometer.
- Data Analysis: Determine the mean fluorescence intensity for each condition. Plot the
 percentage of specific binding against the concentration of MRT-83 and calculate the IC50
 value using non-linear regression.

In Vivo Administration in Mice (Stereotaxic Injection)

The following is a general protocol for stereotaxic injection into the mouse brain. The specific coordinates for targeting the lateral ventricle and the precise dosage of **MRT-83** should be determined based on the original research publication by Roudaut et al. (2011) and optimized for the specific experimental goals.[1][12][13]

Materials:

- Adult mice
- Anesthetic (e.g., isoflurane)
- Stereotaxic apparatus
- Hamilton syringe with a fine gauge needle
- MRT-83 formulated for in vivo use (e.g., dissolved in a biocompatible vehicle)
- Surgical tools (scalpel, forceps, drill)



- Suturing material or wound clips
- Analgesics and post-operative care supplies

Procedure:

- Anesthesia and Preparation: Anesthetize the mouse using an appropriate anesthetic and secure its head in the stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying. Shave and sterilize the surgical area on the scalp.
- Incision: Make a midline incision in the scalp to expose the skull.
- Coordinate Localization: Identify bregma and lambda on the skull surface. Determine the stereotaxic coordinates for the lateral ventricle based on a mouse brain atlas.
- Craniotomy: Drill a small burr hole in the skull at the determined coordinates.
- Injection: Slowly lower the injection needle to the target depth. Infuse the MRT-83 solution at a slow, controlled rate (e.g., 0.1-0.2 μL/min) to prevent tissue damage. The total volume should be kept small (e.g., 1-2 μL).
- Needle Withdrawal: After the injection is complete, leave the needle in place for a few
 minutes to allow for diffusion and to minimize backflow upon withdrawal. Slowly retract the
 needle.
- Closure and Recovery: Suture the incision or close it with wound clips. Administer analgesics
 as per approved protocols. Monitor the animal closely during recovery on a warming pad
 until it is fully ambulatory.

Disclaimer: These protocols are intended as a guide for research purposes. Researchers should optimize the conditions for their specific experimental setup and adhere to all institutional and national guidelines for animal care and use.

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